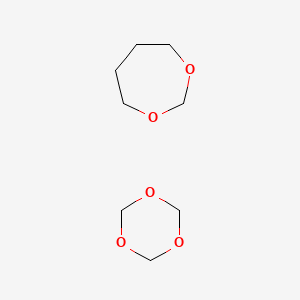
Poly(oxymethylene-co-1,3-dioxepane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(oxymethylene-co-1,3-dioxepane): is a copolymer composed of oxymethylene and 1,3-dioxepane units. This compound is known for its excellent mechanical properties, including high tensile strength and remarkable impact resistance. It is widely used in various industrial applications due to its stability and resistance to depolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(oxymethylene-co-1,3-dioxepane) is typically synthesized through cationic ring-opening polymerization. The process involves the polymerization of 1,3,5-trioxane and 1,3-dioxepane in the presence of a cationic initiator. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired copolymer composition .
Industrial Production Methods: In industrial settings, the copolymer is produced using large-scale polymerization reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The resulting copolymer is then extruded, pelletized, and subjected to further processing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Poly(oxymethylene-co-1,3-dioxepane) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the copolymer structure .
Common Reagents and Conditions:
Oxidation: The copolymer can be slowly oxidized in air, especially at elevated temperatures.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide and potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols .
Scientific Research Applications
Poly(oxymethylene-co-1,3-dioxepane) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Poly(oxymethylene-co-1,3-dioxepane) involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to form stable and durable materials with excellent mechanical properties. The presence of oxymethylene and 1,3-dioxepane units contributes to its high tensile strength and impact resistance .
Comparison with Similar Compounds
Poly(oxymethylene-co-1,3-dioxepane) can be compared with other similar compounds, such as:
Poly(1,3-dioxolane): This copolymer contains 1,3-dioxolane units and has lower melting points and solubility in water compared to Poly(oxymethylene-co-1,3-dioxepane).
Poly(ethylene oxide): This polymer is known for its solubility in water and lower melting points, making it different from Poly(oxymethylene-co-1,3-dioxepane) in terms of physical properties.
Poly(oxymethylene-co-1,3-dioxepane) stands out due to its balanced properties of high mechanical strength, stability, and resistance to depolymerization, making it suitable for a wide range of applications .
Properties
CAS No. |
25214-85-1 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,3-dioxepane;1,3,5-trioxane |
InChI |
InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |
InChI Key |
AYLMAELYADLOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCOC1.C1OCOCO1 |
Related CAS |
25214-85-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



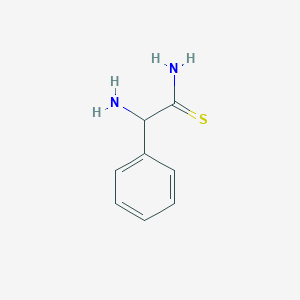

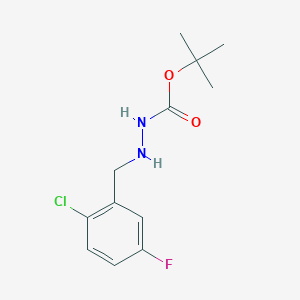

![2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B12105856.png)
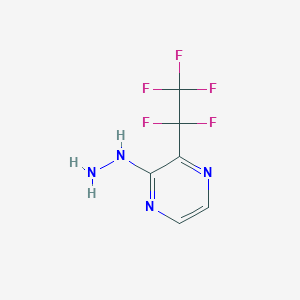
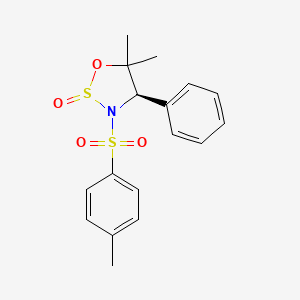
![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)
![2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)

![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
